molecular formula C16H12ClF3N2O3 B2867737 2-{[2-Chloro-5-(trifluoromethyl)phenyl]amino}-2-oxoethyl 4-aminobenzoate CAS No. 931259-26-6

2-{[2-Chloro-5-(trifluoromethyl)phenyl]amino}-2-oxoethyl 4-aminobenzoate

Cat. No. B2867737
CAS RN: 931259-26-6
M. Wt: 372.73
InChI Key: RVPSCEAAMBANMA-UHFFFAOYSA-N
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Description

“2-{[2-Chloro-5-(trifluoromethyl)phenyl]amino}-2-oxoethyl 4-aminobenzoate” is a chemical compound with the molecular formula C19H12ClF3N2O3 . It has an average mass of 408.758 Da and a monoisotopic mass of 408.048859 Da .


Synthesis Analysis

The synthesis of related compounds often involves the use of 2-Chloro-5-(trifluoromethyl)phenyl derivatives . For instance, the synthesis of 2-Chloro-5-(trifluoromethyl)phenyl isocyanate involves the use of Triphosgene and 3-Amino-4-chlorobenzotrifluoride .

Scientific Research Applications

Synthesis and Optical Properties

Research by Takagi et al. (2013) involved the synthesis of compounds with oligothiophene on the nitrogen atom through an alkylene spacer, demonstrating controlled polymerization processes. These compounds, including phenyl 4-aminobenzoates, showcased unique optical properties due to π-stacked interactions between chromophores, indicative of potential applications in materials science and engineering (Takagi et al., 2013).

Antimicrobial and Antitumor Activities

Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives from 4-amino-5-(4-chlorophenyl)-2-[(5-mercapto-1,3,4-oxadiazol-2-yl)methyl]-2,4-dihydro-3H-1,2,4-triazol-3-one, demonstrating good to moderate antimicrobial activities. This study highlights the compound's utility in developing new antimicrobial agents (Bektaş et al., 2007).

Advanced Material Synthesis

Yokozawa et al. (2002) explored chain-growth polycondensation for synthesizing well-defined aramide and block copolymers containing aramide with low polydispersity. This research indicates the potential for developing advanced materials with specific, controlled properties, underscoring the versatility of 4-aminobenzoate derivatives in polymer science (Yokozawa et al., 2002).

Spectroscopic Characterization and NLO Properties

Wazzan et al. (2016) conducted a detailed study on the molecular structure, spectroscopic characterization, and nonlinear optical (NLO) properties of 4-(4-chlorophenyl)-2-oxo-1,2,5,6-tetrahydrobenzo[h]quinoline-3-carbonitrile dyes. Their findings contribute to the understanding of the compound's electronic structure and potential applications in optical technologies (Wazzan et al., 2016).

Future Directions

Trifluoromethylpyridines and their derivatives, which include “2-{[2-Chloro-5-(trifluoromethyl)phenyl]amino}-2-oxoethyl 4-aminobenzoate”, are expected to find many novel applications in the future, particularly in the agrochemical and pharmaceutical industries . The development of fluorinated organic chemicals is becoming an increasingly important research topic .

properties

IUPAC Name

[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl] 4-aminobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClF3N2O3/c17-12-6-3-10(16(18,19)20)7-13(12)22-14(23)8-25-15(24)9-1-4-11(21)5-2-9/h1-7H,8,21H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVPSCEAAMBANMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)OCC(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClF3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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